Benzyl (5-fluoropyridin-2-yl)carbamate
Description
Benzyl (5-fluoropyridin-2-yl)carbamate is a fluorinated carbamate derivative featuring a pyridine ring substituted with a fluorine atom at the 5-position and a benzyl carbamate group at the 2-position. Carbamates are known for their ability to carbamylate the catalytic serine residue in these enzymes, leading to reversible or pseudo-irreversible inhibition .
Properties
CAS No. |
1260779-42-7 |
|---|---|
Molecular Formula |
C13H11FN2O2 |
Molecular Weight |
246.24 |
IUPAC Name |
benzyl N-(5-fluoropyridin-2-yl)carbamate |
InChI |
InChI=1S/C13H11FN2O2/c14-11-6-7-12(15-8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) |
InChI Key |
PBHBLMUGTGSIHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Insights :
- Fluorine Positioning : Fluorine at the pyridine 5-position (target compound) may influence π-π stacking or dipole interactions in enzyme active sites, similar to fluorobenzyl groups in .
- Sulfonamide vs. Carbamate Linkers : Sulfonamide-based analogs (e.g., 5k) demonstrate enhanced BChE inhibition due to additional hydrogen-bonding interactions with the enzyme’s peripheral anionic site .
- Heterocyclic Cores : Pyrimidine () and tetrazole-pyridine hybrids () introduce bulkier structures that may affect binding kinetics or selectivity .
Inhibitory Potency Against Cholinesterases
Key Findings :
- Sulfonamide-Carbamates (5k, 5j, 5c) : Exhibit strong BChE inhibition (IC₅₀ = 4.33–8.52 µM) and selectivity indices up to 34, outperforming rivastigmine (IC₅₀ = 38.5 µM for BChE) .
- Isosorbide-Based Carbamates: Demonstrate nanomolar potency (IC₅₀ = 4 nM) due to optimal orientation in the BChE active site and interactions with Trp82 .
- Fluorine Impact : Fluorinated analogs like the target compound may mimic the enhanced selectivity seen in fluorobenzyl derivatives (), though experimental validation is needed.
Structure-Activity Relationships (SAR)
- Benzyl Carbamate Position: Mono-carbamates at the pyridine 2-position (target compound) or isosorbide 2-position () favor BChE selectivity, while di-carbamates show AChE activity .
- Electron-Withdrawing Groups : Fluorine or chloro substituents (e.g., 5j) improve inhibitory potency by modulating electron density and binding affinity .
- Bulkier Substituents : Tetrazole or pyrimidine moieties () may reduce potency due to steric hindrance but enhance metabolic stability .
Research Findings and Mechanistic Insights
- Molecular Modeling : Docking studies of sulfonamide-carbamates (e.g., 5k) reveal interactions with BChE’s catalytic triad (Ser198, His438, Glu325) and π-π stacking with Trp82 .
- Carbamylation Kinetics : Active derivatives like 5k exhibit slow reactivation of BChE, suggesting prolonged inhibition compared to rivastigmine .
- Toxicity and ADME : Analogs in and show low cytotoxicity and favorable ADME profiles, supporting further preclinical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
